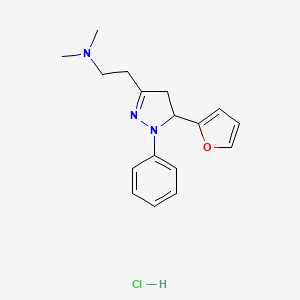
Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-, hydrochloride is a synthetic organic compound that belongs to the pyrazoline class of heterocyclic compounds This compound is characterized by the presence of a pyrazoline ring, which is a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-, hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a β-arylaminoketone with an enynal-derived zinc carbenoid, followed by an intramolecular aldol reaction. This cascade approach allows for the formation of the pyrazoline ring with high diastereoselectivity . The reaction is catalyzed by zinc chloride and operates under mild conditions, accommodating various functional groups such as free alcohols, alkenes, and alkynes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
科学的研究の応用
Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrazoline derivatives: Compounds with similar pyrazoline rings but different substituents.
Furyl-containing compounds: Molecules that feature the furyl group.
Phenyl-substituted compounds: Compounds with phenyl groups attached to different core structures.
Uniqueness
Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
102149-30-4 |
|---|---|
分子式 |
C17H22ClN3O |
分子量 |
319.8 g/mol |
IUPAC名 |
2-[3-(furan-2-yl)-2-phenyl-3,4-dihydropyrazol-5-yl]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C17H21N3O.ClH/c1-19(2)11-10-14-13-16(17-9-6-12-21-17)20(18-14)15-7-4-3-5-8-15;/h3-9,12,16H,10-11,13H2,1-2H3;1H |
InChIキー |
DTOSOJTYVOGEJG-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1=NN(C(C1)C2=CC=CO2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



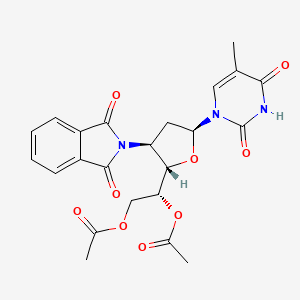
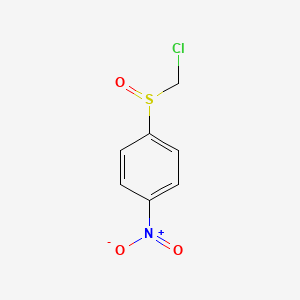

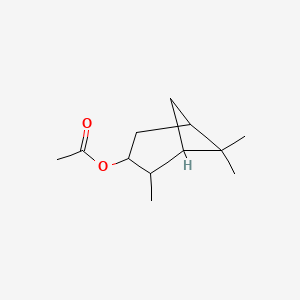
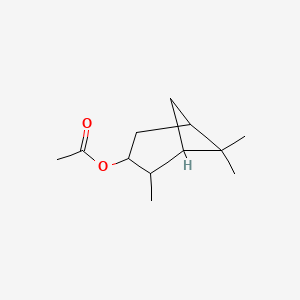
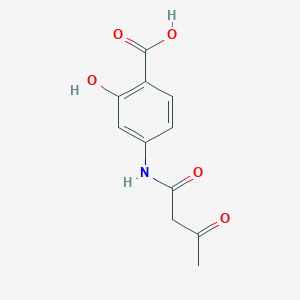
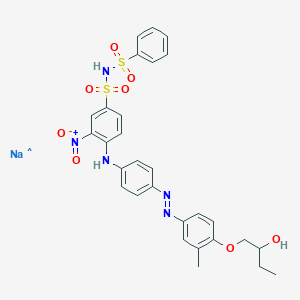
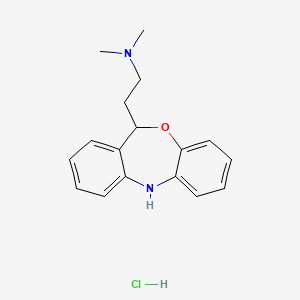


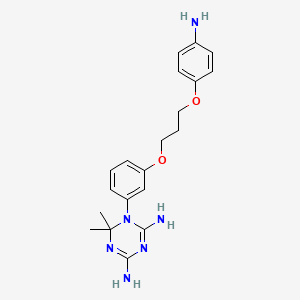
![2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12787588.png)

